1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride
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Overview
Description
1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C₉H₁₇ClN₂O₂ and a molecular weight of 220.70 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a piperidine ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride involves several steps. One common method includes the reaction of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its strain-driven reactivity, which allows it to participate in various chemical reactions. This reactivity is harnessed in biological systems to modulate specific pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride is unique due to its combination of an azetidine and piperidine ring. Similar compounds include:
Azetidine derivatives: These compounds share the azetidine ring but differ in their substituents and overall structure.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its dual-ring structure, which imparts distinct chemical and biological properties .
Biological Activity
1-(Azetidine-3-carbonyl)piperidin-4-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antitumor Properties
Recent studies have highlighted the antitumor activity of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The observed IC50 values were reported to be lower than those of established chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic profile .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation . It has been shown to selectively inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, which plays a crucial role in pain modulation and inflammation . The compound's ability to modulate the endocannabinoid system suggests potential applications in treating chronic pain and neurodegenerative diseases.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound demonstrates favorable absorption and distribution characteristics. Its oral bioavailability has been assessed, showing sufficient levels for therapeutic efficacy . Toxicological evaluations in animal models revealed no acute toxicity at high doses, further supporting its safety profile for potential clinical use .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- MCF-7 Cell Line Study : A study investigated the compound's effects on the MCF-7 cell line, revealing significant inhibition of cell proliferation with an IC50 value of approximately 8 μM. This was accompanied by increased apoptosis markers, suggesting a mechanism involving programmed cell death .
- MDA-MB-231 Cell Line Study : In another study, the compound showed enhanced selectivity towards MDA-MB-231 cells compared to normal fibroblasts, indicating a therapeutic window that could minimize side effects .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Type | IC50 (μM) | Mechanism |
---|---|---|---|
5-Fluorouracil | Chemotherapeutic | 17.02 | Antimetabolite |
This compound | Novel Compound | 8.00 | MAGL Inhibition |
Cisplatin | Platinum-based | 10.00 | DNA Cross-linking |
This table illustrates that while traditional chemotherapeutics like 5-Fluorouracil and Cisplatin have established roles in cancer treatment, the novel compound displays competitive efficacy with potentially distinct mechanisms.
Future Directions
The promising biological activity of this compound warrants further investigation into its therapeutic applications. Future research should focus on:
- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in human subjects.
- Mechanistic Studies : Detailed studies to elucidate the precise molecular pathways influenced by this compound.
- Formulation Development : Exploring various formulations to enhance bioavailability and target delivery.
Properties
IUPAC Name |
azetidin-3-yl-(4-hydroxypiperidin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-8-1-3-11(4-2-8)9(13)7-5-10-6-7;/h7-8,10,12H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLVQROZWJQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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